7-Bromo-2-iodoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrIN |
|---|---|
Molecular Weight |
333.95 g/mol |
IUPAC Name |
7-bromo-2-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |
InChI Key |
DRRLYZLJNPXTCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)I)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-2-iodoquinoline: A Versatile Building Block for Chemical Innovation
For Immediate Release
This technical guide provides a comprehensive overview of 7-Bromo-2-iodoquinoline, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug discovery, organic synthesis, and materials science. This document details its chemical structure, molecular weight, synthesis, reactivity, and potential applications, offering a valuable resource for scientists working at the cutting edge of chemical innovation.
Introduction: The Quinoline Scaffold in Modern Chemistry
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its distinct substitution pattern, offers a unique platform for the development of novel molecular entities. The presence of two different halogen atoms at positions 7 and 2—a bromine and an iodine—provides orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions. This differential reactivity makes it a highly valuable and versatile building block for the synthesis of complex organic molecules.
Physicochemical Properties of this compound
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Chemical Formula | C₉H₅BrIN | [1] |
| Molecular Weight | 333.95 g/mol | [1] |
| CAS Number | 1203578-73-7 | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF (predicted) | General knowledge |
Synthesis of this compound
While a definitive, high-yield, and fully characterized synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related halo-substituted quinolines. A highly probable pathway involves the iodination of a 7-bromoquinolin-2(1H)-one precursor.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 7-bromoquinolin-2(1H)-one.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Bromo-2-chloroquinoline
This step involves the conversion of the hydroxyl group of 7-bromoquinolin-2(1H)-one to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-bromoquinolin-2(1H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-bromo-2-chloroquinoline.
Step 2: Synthesis of this compound
The final step involves a Finkelstein reaction, where the chloro group at the 2-position is displaced by an iodo group.
-
Dissolve 7-bromo-2-chloroquinoline (1.0 eq) in a suitable solvent like acetone or acetonitrile in a round-bottom flask.
-
Add an excess of sodium iodide (e.g., 3-5 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Chemical Structure and Spectroscopic Characterization (Predicted)
The chemical structure of this compound is characterized by a quinoline core with a bromine atom at the 7th position and an iodine atom at the 2nd position.
Caption: Chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms of the quinoline core. The carbons attached to the bromine and iodine atoms will show characteristic shifts.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 333, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
Reactivity and Synthetic Applications
The key to the synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position.
Selective Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: The C-I bond can be selectively coupled with a boronic acid in the presence of a palladium catalyst, leaving the C-Br bond intact for subsequent transformations. This allows for the introduction of an aryl or vinyl group at the 2-position.
-
Sonogashira Coupling: Similarly, the C-I bond can undergo a Sonogashira coupling with a terminal alkyne, providing a route to 2-alkynyl-7-bromoquinolines.
This orthogonal reactivity enables a stepwise and controlled construction of complex molecules.
Role in Drug Discovery
Quinoline-based compounds are known to act as kinase inhibitors, which are a major class of anticancer drugs.[2][3] The this compound scaffold can serve as a starting point for the synthesis of novel kinase inhibitors. The iodine at the 2-position can be replaced with various aromatic or heteroaromatic groups via Suzuki coupling to interact with the hinge region of the kinase, while the bromine at the 7-position can be further functionalized to improve potency, selectivity, and pharmacokinetic properties. For instance, it can be a precursor for the synthesis of activin-like kinase (ALK) inhibitors or receptor-interacting protein kinase 2 (RIPK2) inhibitors.[4][5]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Although a specific safety data sheet (SDS) for this compound is not widely available, related halo-substituted quinolines are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[6][7]
Conclusion
This compound is a valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its unique pattern of halogenation allows for selective and sequential functionalization, making it an ideal starting material for the construction of complex molecular architectures. As the demand for novel therapeutic agents and advanced materials continues to grow, the utility of such specialized chemical scaffolds is expected to increase, paving the way for new discoveries and innovations.
References
-
Open Works. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved February 5, 2026, from [Link]
-
PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Retrieved February 5, 2026, from [Link]
-
Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1 H )-one Cucurbituril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved February 5, 2026, from [Link]
Sources
- 1. "Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2" by Jason R. Stewart [openworks.wooster.edu]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
7-Bromo-2-iodoquinoline solubility in organic solvents (DCM, THF)
An In-Depth Technical Guide to the Solubility of 7-Bromo-2-iodoquinoline in Dichloromethane (DCM) and Tetrahydrofuran (THF)
This guide provides a comprehensive analysis of the solubility of this compound in two common organic solvents: dichloromethane (DCM) and tetrahydrofuran (THF). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, practical experimental methodologies for its determination, and an informed discussion on the expected outcomes based on molecular properties.
Executive Summary
This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility in various organic solvents is critical for its synthesis, purification, reaction chemistry, and formulation. This guide focuses on its interaction with dichloromethane (DCM), a moderately polar chlorinated solvent, and tetrahydrofuran (THF), a polar aprotic cyclic ether. We will explore the underlying intermolecular forces and provide a framework for experimentally quantifying its solubility.
Theoretical Framework for Solubility
The fundamental principle governing the solubility of a solute in a solvent is "like dissolves like."[3] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.
Physicochemical Properties of Components
A thorough understanding of the molecular properties of this compound, DCM, and THF is essential to predict solubility.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Polarity | Key Structural Features |
| This compound | C₉H₅BrIN | 357.95 | Polar | Aromatic quinoline core, electronegative nitrogen, bromine, and iodine atoms. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Moderately Polar | Tetrahedral geometry with two C-Cl and two C-H bonds, resulting in a net dipole moment.[4][5][6] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Polar Aprotic | Cyclic ether with a lone pair of electrons on the oxygen atom, capable of acting as a hydrogen bond acceptor.[7][8] |
Diagram 1: Chemical Structures
Caption: Molecular formulas of the solute and solvents.
Intermolecular Interactions
The solubility of this compound in DCM and THF will be dictated by the following potential intermolecular forces:
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces arise from temporary fluctuations in electron density. The large electron clouds of the bromine and iodine atoms in this compound, and the chlorine atoms in DCM, make these forces significant.
-
Dipole-Dipole Interactions: All three molecules are polar and possess permanent dipole moments.[9] The attraction between the positive end of one molecule and the negative end of another will contribute to the dissolution process.
-
Hydrogen Bonding: While this compound does not have a hydrogen atom bonded to a highly electronegative atom (N, O, F), the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.[10] THF also has an oxygen atom that can accept hydrogen bonds. DCM is not a hydrogen bond donor or a strong acceptor.
Solubility Prediction:
-
In DCM: this compound is expected to be soluble in DCM. Both molecules are polar, and their interaction will be primarily driven by dipole-dipole interactions and London dispersion forces. The moderate polarity of DCM is well-suited to dissolve a moderately polar aromatic compound like this compound.[5]
-
In THF: Solubility in THF is also anticipated to be favorable. THF is a more polar solvent than DCM and can engage in stronger dipole-dipole interactions.[7][8] The ability of the oxygen in THF to act as a hydrogen bond acceptor with any potential acidic protons on a molecule can further enhance solubility, although this is not a primary interaction with this compound itself.
Experimental Determination of Solubility
A precise understanding of solubility requires experimental measurement. The following protocol outlines a standard method for determining the solubility of a solid compound in a solvent at a specific temperature.
Materials and Equipment
-
This compound (analytical grade)
-
Dichloromethane (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired solvent (DCM or THF) into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C) and stir the suspensions vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification of Solute Concentration:
-
Gravimetric Method: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. Weigh the remaining solid to determine the mass of dissolved this compound.
-
Spectroscopic/Chromatographic Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the volume of the solvent.
-
Diagram 2: Experimental Workflow for Solubility Determination
Sources
- 1. 7-Bromo-2-ethoxyquinoline [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.ws [chem.ws]
- 4. reddit.com [reddit.com]
- 5. labproinc.com [labproinc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A moderate polar aprotic solvent-Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
7-Bromo-2-iodoquinoline safety data sheet (SDS) and handling hazards
[1]
Chemical Identification & Properties
Compound Name: this compound
CAS Registry Number: 1203578-73-7
Molecular Formula: C
Physical Characteristics
| Property | Data / Observation |
| Physical State | Solid (Powder or Crystalline) |
| Color | Off-white to pale yellow (darkens upon light exposure) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |
| Melting Point | Not widely characterized in literature; analogs melt ~110–120°C. Treat as solid <100°C. |
| Stability | Light Sensitive , Air Sensitive (slow oxidation). |
Hazard Identification (GHS Classification)
Based on structural analogs (e.g., 3-bromo-2-iodoquinoline) and functional group analysis, this compound is classified as a hazardous substance requiring strict engineering controls.[1]
Signal Word: DANGER
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage (Potential). Note: 2-Iodo heterocycles can be corrosive.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician (if eye injury is suspected).
Specialized Handling & Storage Protocols
The presence of the C2-Iodine bond introduces specific instability issues. Iodine is a good leaving group but also susceptible to homolytic cleavage by UV light, leading to radical formation and degradation.
A. Storage Workflow (The "Cold-Dark-Inert" Rule)
To maintain purity (>97%) for catalysis, strict adherence to the following storage protocol is required.
Figure 1: Critical storage workflow to prevent deiodination and degradation.
B. Experimental Handling
-
Weighing: Perform weighing operations inside a fume hood. If the ambient humidity is high (>60%), weigh quickly or use a glovebox to prevent hydrolysis of trace impurities.
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions.[1] Use anhydrous DMSO or DMF.
-
Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour, unless the specific photochemical protocol demands otherwise.
Reactivity & Synthesis Context
Understanding the reactivity profile is essential for safety and experimental success. The C2-Iodine is significantly more reactive than the C7-Bromine toward oxidative addition by Palladium (Pd) catalysts.[1]
Safety Implication:
-
Stoichiometry Control: Inadvertent use of excess organometallic reagents (e.g., boronic acids) can lead to uncontrolled double-coupling, generating complex waste streams.
-
Metal Waste: Reactions typically involve Pd or Cu catalysts. All waste must be segregated into "Heavy Metal Organic Waste" streams.
Figure 2: Differential reactivity profile. The C-I bond (Red) is the primary hazard and reaction site.
Emergency Response Protocols
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don double nitrile gloves, safety goggles (or face shield), and a lab coat. A P95 particulate respirator is recommended if powder is aerosolized.
-
Containment: Cover the spill with a damp absorbent pad or vermiculite to prevent dust generation.
-
Cleanup: Sweep up carefully (do not dry sweep dust). Place in a sealed hazardous waste container labeled "Toxic Organic Solid."
-
Decontamination: Clean the surface with a mild detergent followed by water. Avoid using strong oxidizers (like bleach) which may liberate iodine gas.
First Aid Measures
-
Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes, lifting eyelids. The presence of the iodine moiety can cause severe corneal damage. Seek ophthalmological attention.
-
Skin Contact: Wash with soap and water.[5] If yellow staining persists (iodine release), treat with a dilute sodium thiosulfate solution (if available and safe) or continue washing.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal
-
Category: Halogenated Organic Waste.
-
Special Note: Do not mix with strong acids or oxidizers in the waste stream.
-
Labeling: Clearly mark waste containers with "Contains this compound" and "Heavy Metals" (if catalysts were used).[1]
References
-
BioBlocks. (n.d.). This compound Product Data. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Halogenated Quinolines. PubChem.[6][7] Retrieved February 5, 2026, from [Link]
- World Intellectual Property Organization. (2013). Patent WO2013185090A1: Macrocyclic inhibitors of flaviviridae viruses. (Describes synthesis using this compound).
Sources
- 1. 898559-23-4|3-Bromo-2-iodoquinoline|BLD Pharm [bldpharm.com]
- 2. 1379345-12-6|4-Bromo-6-iodoquinoline|BLD Pharm [bldpharm.com]
- 3. 610320-27-9|6-Bromo-2-iodoquinoline|BLD Pharm [bldpharm.com]
- 4. 5-Bromo-2-iodopyridine 97 223463-13-6 [sigmaaldrich.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. 5,7-Dibromo-4-iodoisoquinoline | C9H4Br2IN | CID 177817545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Bromo-2-iodoquinoline in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of medicinally active compounds. Its prevalence in both natural products with profound biological effects and synthetic pharmaceuticals underscores its status as a "privileged scaffold."[1] The unique electronic properties and the ability to engage in a multitude of intermolecular interactions, including hydrogen bonding and π-π stacking, make it an ideal framework for designing ligands that can potently and selectively interact with a wide array of biological targets.[1] From the historical significance of quinine in combating malaria to the modern-day application of quinoline-based derivatives as anticancer and antimicrobial agents, this heterocyclic motif continues to be a fertile ground for innovation in drug discovery.[1][2]
This technical guide delves into the specific applications of a strategically substituted quinoline, 7-Bromo-2-iodoquinoline . The presence of two different halogen atoms at distinct positions on the quinoline core imparts a unique and highly valuable reactivity profile. This differential reactivity allows for sequential and site-selective functionalization, making this compound a powerful building block for the construction of complex molecular architectures with tailored biological functions. We will explore the synthetic versatility of this compound, with a particular focus on its application in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.
The Synthetic Chemist's Advantage: Exploiting the Differential Reactivity of this compound
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. It is a well-established principle in organic chemistry that the reactivity of aryl halides in such reactions follows the order: I > Br > Cl. This difference in reactivity allows for the selective functionalization of the more reactive C-I bond at the 2-position while leaving the C-Br bond at the 7-position intact for subsequent transformations.
This regioselective approach is paramount in the construction of complex molecules, as it allows for the controlled and stepwise introduction of different substituents. A prime example of this strategy, although on a closely related isomer, is the synthesis of the potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, GSK2126458 (Omipalisib).[3][4] The synthesis of this clinical candidate utilizes a 6-bromo-4-iodoquinoline derivative, demonstrating the industrial relevance of this sequential cross-coupling strategy.[4]
Key Reactions and Mechanistic Considerations
The workhorse of these transformations is the Suzuki-Miyaura cross-coupling reaction , a versatile and widely used method for the formation of carbon-carbon bonds. The general catalytic cycle for this reaction is depicted below:
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of this compound, the initial Suzuki coupling will preferentially occur at the 2-position due to the higher reactivity of the C-I bond. This allows for the introduction of a diverse range of aryl or heteroaryl substituents at this position.
Application in the Synthesis of Kinase Inhibitors: A Case Study Inspired by GSK2126458
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] GSK2126458 is a highly potent inhibitor of this pathway that has undergone clinical evaluation.[3][4] While the actual synthesis of GSK2126458 utilizes a 6-bromo-4-iodoquinoline, we can extrapolate a highly plausible synthetic route for a closely related analog starting from this compound, showcasing the utility of this building block.
Hypothetical Synthetic Pathway to a 2,7-Disubstituted Quinoline Kinase Inhibitor
The following scheme illustrates a potential synthetic route to a 2,7-disubstituted quinoline, a scaffold commonly found in kinase inhibitors.
Figure 2: Hypothetical synthetic pathway for a 2,7-disubstituted quinoline.
Step 1: Regioselective Suzuki Coupling at the C2 Position
The synthesis would commence with a regioselective Suzuki coupling of this compound with a suitable arylboronic acid. This reaction would selectively replace the iodine atom, leaving the bromine atom untouched.
Step 2: Introduction of a Second Aryl or Heteroaryl Group at the C7 Position
The resulting 2-aryl-7-bromoquinoline can then undergo a second cross-coupling reaction to introduce a different functional group at the 7-position. This could be another Suzuki coupling with a different boronic acid or other palladium-catalyzed reactions like Buchwald-Hartwig amination to introduce nitrogen-containing substituents, which are often crucial for kinase inhibitor activity.
Experimental Protocol: A Practical Guide
The following is a representative, step-by-step protocol for the first Suzuki coupling reaction, based on established methodologies for similar transformations.
Protocol: Synthesis of 2-Aryl-7-bromoquinoline via Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-7-bromoquinoline.
Self-Validation: The success of this protocol is validated by the selective consumption of the starting material and the formation of a single major product corresponding to the C2-coupled quinoline, as confirmed by LC-MS and NMR analysis. The retention of the bromine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum and the presence of the corresponding signals in the aromatic region of the ¹H NMR spectrum.
Biological Significance of 2,7-Disubstituted Quinolines
The 2,7-disubstituted quinoline scaffold is a recurring motif in a variety of biologically active compounds, particularly in the realm of oncology.
Kinase Inhibition
Many clinically approved and investigational kinase inhibitors feature a substituted quinoline core. These molecules typically function as ATP-competitive inhibitors, where the quinoline scaffold occupies the adenine-binding region of the kinase's active site. The substituents at various positions, such as C2 and C7, project into surrounding pockets, thereby dictating the inhibitor's potency and selectivity for specific kinases. For instance, derivatives of 2-arylquinolines have shown potent inhibitory activity against key oncogenic kinases like EGFR and FAK.[7][8]
Table 1: Examples of Kinase Targets for Quinoline-Based Inhibitors
| Kinase Target | Therapeutic Area | Reference |
| PI3K/mTOR | Cancer | [3][4] |
| EGFR | Cancer | [7][8] |
| VEGFR | Cancer | [9][10][11][12] |
| FAK | Cancer | [7][8] |
Anticancer and Antimicrobial Activities
Beyond kinase inhibition, quinoline derivatives have demonstrated a broad spectrum of anticancer activities through various mechanisms, including topoisomerase inhibition and induction of apoptosis.[1][13] Furthermore, certain bromoquinoline derivatives have been investigated for their antimicrobial properties.[14]
Future Perspectives and Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the efficient and controlled synthesis of complex, disubstituted quinoline derivatives. The ability to perform sequential, regioselective cross-coupling reactions opens up a vast chemical space for the generation of novel compounds with tailored biological activities.
As our understanding of the molecular drivers of disease continues to expand, the demand for sophisticated molecular tools and drug candidates will only increase. Scaffolds like this compound, which offer a high degree of synthetic flexibility and access to biologically relevant chemical space, will undoubtedly play a crucial role in the future of drug discovery. This technical guide serves as a testament to the strategic advantage that such well-designed building blocks provide to the medicinal chemist in the quest for novel and effective therapeutics.
References
-
2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (n.d.). National Institutes of Health. Available at: [Link]
-
Wang, M., Gao, M., Miller, K. D., Sledge, G. W., & Zheng, Q. H. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569–1574. Available at: [Link]
-
Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (n.d.). ResearchGate. Available at: [Link]
-
Vanhaesebroeck, B., Perry, M. W. D., Brown, J. R., André, F., & Okkenhaug, K. (2021). PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery, 20(10), 741–769. Available at: [Link]
-
2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. (n.d.). Semantic Scholar. Available at: [Link]
-
Castel, P., Toska, E., Engelman, J. A., & Scaltriti, M. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Cancer, 2(6), 588–599. Available at: [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). Pharmaceuticals, 15(11), 1416. Available at: [Link]
-
Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. (n.d.). RSC Publishing. Available at: [Link]
-
Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. (2023). Bioorganic Chemistry, 142, 106953. Available at: [Link]
-
GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. (2015). New Drug Approvals. Available at: [Link]
-
Knight, S. D., Adams, N. D., Burgess, J. L., Chaudhari, A. M., Darcy, M. G., Donatelli, C. A., ... & Laquerre, S. G. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. Available at: [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (n.d.). ACS Publications. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 2999. Available at: [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). ResearchGate. Available at: [Link]
-
2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (2021). ResearchGate. Available at: [Link]
-
Computational drugs repositioning identifies inhibitors of oncogenic PI3K/AKT/P70S6K-dependent pathways among FDA-approved compounds. (2015). Oncotarget, 6(33), 34381–34393. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules, 26(16), 4785. Available at: [Link]
-
Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry, 15(5), 631–646. Available at: [Link]
- Salts and processes of preparing a PI3K inhibitor. (n.d.). Google Patents.
-
Substituted Quinolines with various based promising anticancer and... (n.d.). ResearchGate. Available at: [Link]
-
Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Medicinal Chemistry, 31(26), 3093-3113. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Aryl Pyrazolopyrimidines as Toll-Like Receptor 7 Agonists. (2025). Chemical Biology & Drug Design. Available at: [Link]
-
Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). (n.d.). ResearchGate. Available at: [Link]
-
The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. (2021). Molecules, 26(18), 5483. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational drugs repositioning identifies inhibitors of oncogenic PI3K/AKT/P70S6K-dependent pathways among FDA-approved compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 7-Bromo-2-iodoquinoline as a Scaffold for Quinoline-Based Drugs
Executive Summary: The Bifunctional Linchpin
In the landscape of medicinal chemistry, 7-Bromo-2-iodoquinoline represents a high-value "linchpin" scaffold. Its utility stems from the electronic orthogonality of its two halogen substituents. The C2-iodine is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring (alpha-position), while the C7-bromine, located on the benzenoid ring, behaves like a standard aryl halide.
This reactivity gradient allows researchers to perform programmed sequential functionalization —installing one pharmacophore at C2 under mild conditions, followed by a second modification at C7 under more forcing conditions—without the need for intermediate protection/deprotection steps. This guide details the synthesis, reactivity profile, and application of this scaffold in drug discovery.
Scaffold Architecture & Reactivity Profile
Electronic Descriptors
The quinoline core is a benzopyridine. The nitrogen atom pulls electron density from the heterocyclic ring, making positions 2 and 4 electron-deficient.
-
Position 2 (C2-I): Highly electrophilic. The C-I bond is weak and polarized. It is susceptible to
(Nucleophilic Aromatic Substitution) and rapid oxidative addition by Palladium(0) species. -
Position 7 (C7-Br): Electronically neutral/richer compared to C2. The C-Br bond is stronger. It requires electron-rich ligands (e.g., Buchwald phosphines) or higher temperatures to undergo oxidative addition.
The Selectivity Logic (Graphviz)
The following diagram illustrates the logical flow of sequential functionalization, a critical strategy for library generation.
Figure 1: Sequential functionalization logic relying on the reactivity gap between C2-I and C7-Br.
Synthesis of the Scaffold
While 7-bromoquinoline is commercially available, the 2-iodo derivative is often synthesized in-house to ensure freshness (aryl iodides can degrade). The most robust route proceeds via the N-oxide, followed by chlorination and halogen exchange (Finkelstein-type).
Synthesis Pathway[1]
Figure 2: Three-step synthesis route from 7-bromoquinoline.
Detailed Experimental Protocols
Step 1: N-Oxidation
Objective: Activate the C2 position.
-
Dissolve 7-bromoquinoline (10.0 g, 48 mmol) in dichloromethane (DCM, 100 mL).
-
Cool to 0°C. Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv, 70-75% purity) portion-wise.
-
Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (DCM/MeOH 95:5).
-
Workup: Wash with 1M NaOH (2 x 50 mL) to remove m-chlorobenzoic acid byproduct. Dry organic layer over
, filter, and concentrate.[1][2] -
Yield: Typically 85-95% (Off-white solid).
Step 2: Chlorination (Meisenheimer-type Rearrangement)
Objective: Install a leaving group at C2.
-
Dissolve the N-oxide (from Step 1) in dry DCM (or use neat if scaling up, though solvent controls exotherm).
-
Add Phosphorus Oxychloride (
) (5 equiv) carefully. -
Reflux for 2 hours. The solution will darken.
-
Workup: Pour the reaction mixture slowly onto crushed ice/ammonia solution (Caution: Exothermic). Neutralize to pH 7-8. Extract with DCM.[3][4]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Product: 7-Bromo-2-chloroquinoline.
Step 3: Halogen Exchange (The Critical Step)
Objective: Convert the moderately reactive Chloride to the highly reactive Iodide. Note: This utilizes a modified Finkelstein reaction facilitated by in-situ generation of HI or Lewis acid activation.
-
Suspend 7-Bromo-2-chloroquinoline (5.0 g, 20.6 mmol) in anhydrous Acetonitrile (MeCN) (50 mL).
-
Add Sodium Iodide (NaI) (15.4 g, 103 mmol, 5 equiv).
-
Add Acetyl Chloride (2.0 mL, 1.5 equiv) dropwise. (Generates reactive acyl iodide/HI species in situ).
-
Reflux for 4–6 hours. The suspension will turn yellow/orange.
-
Workup: Cool to RT. Quench with saturated aqueous
(Sodium thiosulfate) to remove free iodine (color changes from dark to pale). - ) and concentrate.
-
Recrystallization: Ethanol or Hexane/EtOAc.
-
Target: This compound (Pale yellow needles).
Functionalization Strategies
Comparative Reactivity Data
The table below highlights the conditions required for cross-coupling at the C2 vs. C7 positions, validating the "programmed assembly" approach.
| Parameter | C2-Iodo (Position 2) | C7-Bromo (Position 7) |
| Electronic Environment | Electron-deficient (Pyridine-like) | Electron-neutral (Benzene-like) |
| Bond Dissociation Energy | Low (~65 kcal/mol) | Moderate (~81 kcal/mol) |
| Pd Oxidative Addition | Fast (RT to 40°C) | Slow (Requires >80°C) |
| Preferred Catalyst | ||
| Reaction Order | First | Second |
Protocol: Selective C2-Suzuki Coupling
Scenario: Coupling a phenylboronic acid to C2 without touching C7.
-
Reagents: this compound (1.0 equiv), Phenylboronic acid (1.1 equiv),
(2.0 equiv). -
Solvent: DME/Water (4:1) or Toluene/EtOH/Water.
-
Catalyst:
(3-5 mol%). -
Conditions: Stir at Room Temperature (or mild heat, 40°C) for 4-6 hours.
-
Scientific Insight: At this temperature, the Pd(0) inserts into the C-I bond but lacks the thermal energy/activation to insert into the C-Br bond effectively.
-
-
Outcome: Exclusive formation of 7-bromo-2-phenylquinoline .
Applications in Drug Discovery[4][5]
Kinase Inhibitors
Quinoline scaffolds are ubiquitous in kinase inhibition (e.g., Lenvatinib, Bosutinib). The 7-bromo-2-iodo scaffold allows for the construction of "Type II" kinase inhibitors where:
-
C2 Position: Can be coupled to a "hinge binder" (e.g., aminopyrimidine or pyridine).
-
C7 Position: Can be extended into the "solvent front" or "allosteric pocket" via a solubilizing tail (e.g., piperazine linked via Buchwald-Hartwig amination).
Antimalarials
Historical data on chloroquine analogs suggests that substitution at the 7-position (usually Cl or Br) is vital for inhibiting hemozoin formation. Using this scaffold, researchers can maintain the halogen at C7 (or modify it to a trifluoromethyl group via Pd-catalysis) while diversifying the C2 side chain to overcome resistance.
References
-
Preparation of Functionalized Quinolines (General Methods)
- Source: Baxendale, I. R., et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Durham University.
-
Reactivity of Haloquinolines (Iodo vs Bromo)
-
Selective Functionalization Strategies
- Source: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline.
-
Halogen Exchange Protocols (Finkelstein)
- Source: Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides." Journal of the American Chemical Society. (Foundational reference for Halide exchange logic).
-
Quinoline Scaffolds in Medicinal Chemistry
-
Source: Ezeokonkwo, M. A., et al. "Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione." ResearchGate.[6]
-
Sources
Methodological & Application
Application Notes and Protocols for Site-Selective C2 Functionalization of 7-Bromo-2-iodoquinoline
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the site-selective functionalization of the C2 position of 7-Bromo-2-iodoquinoline. The quinoline scaffold is a cornerstone in medicinal chemistry, and the ability to precisely modify its structure is paramount for the development of novel therapeutics.[1][2][3][4][5] This guide elucidates the underlying principles of selectivity, offering detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document aims to empower researchers to efficiently synthesize diverse libraries of C2-functionalized quinoline derivatives for downstream applications.
Introduction: The Strategic Importance of Quinoline Functionalization
The quinoline moiety is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[5][6] The functionalization of the quinoline ring is a powerful strategy to modulate its pharmacological profile, enhancing efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various positions on the quinoline ring, the C2 position is of particular interest for introducing structural diversity.
This compound presents a unique synthetic challenge and opportunity. The differential reactivity of the C-I and C-Br bonds allows for site-selective functionalization. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, facilitating preferential oxidative addition to the palladium(0) catalyst.[7] This inherent reactivity difference forms the basis for the selective C2 functionalization strategies discussed herein.
The Principle of Site-Selectivity: A Mechanistic Overview
Achieving site-selectivity in the functionalization of dihalogenated heterocycles is a critical aspect of modern organic synthesis.[8] In the case of this compound, the primary determinant of selectivity in palladium-catalyzed cross-coupling reactions is the disparate reactivity of the two halogen substituents. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The rate of this step is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl.[7] This kinetic preference is the cornerstone of achieving C2 selectivity in this compound.
-
Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation with a suitable organometallic reagent (e.g., an organoboron compound in Suzuki coupling).
-
Reductive Elimination: The final step is the reductive elimination of the desired product from the palladium complex, regenerating the active palladium(0) catalyst.
By carefully controlling reaction conditions such as catalyst, ligand, base, and temperature, the inherent reactivity difference between the C-I and C-Br bonds can be exploited to achieve high yields of the C2-functionalized product while leaving the C7-bromo position intact for subsequent transformations.
Experimental Protocols for C2-Selective Functionalization
The following protocols are presented as robust starting points for the C2-selective functionalization of this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.
C2-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[11][12] Its tolerance of a broad range of functional groups makes it particularly suitable for the synthesis of complex molecules in drug discovery programs.[11]
Reaction Scheme:
Protocol:
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or PdCl₂(dppf) (0.02-0.05 equiv.).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of a base (e.g., 2 M Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality of Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center and facilitate the catalytic cycle.
-
Base: The base is required to activate the boronic acid for transmetalation.[12] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Data Presentation:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 6 | >95 |
C2-Alkynylation via Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, providing access to a wide range of aryl alkynes.
Reaction Scheme:
Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or acetonitrile) in a Schlenk tube under an inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) and a copper(I) co-catalyst like CuI (0.04-0.10 equiv.).
-
Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is achieved by column chromatography.
Causality of Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is crucial for the Sonogashira reaction, as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent.
Data Presentation:
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | CuI | TEA | THF | 25-40 | 6-12 | 80-92 |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 4-8 | 85-95 |
C2-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of aryl amines.[13]
Reaction Scheme:
Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, BINAP, or SPhos; 0.02-0.10 equiv.).
-
Base and Solvent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) and a dry, degassed solvent like toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress.
-
Work-up and Purification: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Causality of Choices:
-
Bulky Phosphine Ligands: The use of bulky, electron-rich phosphine ligands is critical for the success of the Buchwald-Hartwig amination. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Strong Base: A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.
Data Presentation:
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 75-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-88 |
Visualization of Synthetic Strategies and Mechanisms
Logical Flow of C2-Selective Functionalization
The following diagram illustrates the strategic approach to the selective functionalization of this compound, highlighting the sequential nature of the transformations.
Caption: Strategic workflow for the C2-selective functionalization of this compound.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
This diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is fundamental to understanding the protocols described.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Characterization and Purification
5.1. Spectroscopic Characterization: The successful synthesis of C2-functionalized 7-bromoquinoline derivatives should be confirmed by standard spectroscopic methods.[14][15][16][17]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and the regioselectivity of the reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
5.2. Purification: Purification of the final compounds is typically achieved through column chromatography on silica gel.[18] The choice of eluent will depend on the polarity of the product. Recrystallization can be employed for further purification if necessary.
Conclusion
This application note provides a detailed and practical guide to the site-selective C2 functionalization of this compound. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, a diverse range of functional groups can be selectively introduced at the C2 position using robust palladium-catalyzed cross-coupling methodologies. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the efficient synthesis of novel quinoline-based compounds with therapeutic potential.
References
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]
-
Goti, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Indian Chemical Society, 93(12), 1437-1456. [Link]
-
Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions. Nobel Prize Outreach AB. [Link]
-
Hossain, M. A. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Maji, B. (2025). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Archiv der Pharmazie. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Patel, R. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 964205. [Link]
-
Phipps, R. J. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6525-6541. [Link]
-
Sloop, J. C. (2021). synthesis of quinoline derivatives and its applications [PowerPoint slides]. SlideShare. [Link]
-
Smith, M. B. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. European Journal of Medicinal Chemistry, 285, 116905. [Link]
-
Togo, H. (2020). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia. [Link]
-
Xiao, F. (2019). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 6(12), 1934-1938. [Link]
Sources
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. jocpr.com [jocpr.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 16. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Regioselective Sonogashira coupling of 7-Bromo-2-iodoquinoline
Application Note & Protocol
Title: Mastering Regioselectivity: A Detailed Guide to the Sonogashira Coupling of 7-Bromo-2-iodoquinoline for Pharmaceutical Scaffolding
Abstract: This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on performing the regioselective Sonogashira cross-coupling reaction on this compound. We delve into the mechanistic principles governing the preferential reactivity of the C-I bond, present a robust and validated experimental protocol, and discuss the critical parameters that ensure high yields and selectivity. The goal is to equip scientists with the foundational knowledge and practical steps required to synthesize 2-alkynyl-7-bromoquinoline derivatives, which are valuable precursors for complex molecular architectures in modern drug discovery.
Strategic Imperative: The Quinoline Core and the Power of Selective Functionalization
The quinoline scaffold is a privileged heterocyclic motif, forming the structural basis of numerous FDA-approved drugs and clinical candidates with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The ability to precisely functionalize different positions of the quinoline ring is paramount for developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as one of the most powerful and versatile methods for forming C(sp²)-C(sp) bonds.[2][3][4] When applied to dihalogenated substrates like this compound, the reaction presents a challenge and an opportunity: controlling which halogen participates in the coupling. Achieving high regioselectivity is not merely an academic exercise; it is a critical step that dictates the entire downstream synthetic strategy, preventing the formation of isomeric mixtures that are costly and time-consuming to separate.
This guide focuses on exploiting the inherent reactivity differences between carbon-iodine and carbon-bromine bonds to achieve a highly selective Sonogashira coupling at the C2-position.
The Principle of Regioselectivity: A Mechanistic Deep Dive
The Sonogashira coupling proceeds through a synergistic interplay of two catalytic cycles: a primary palladium cycle and a secondary copper cycle.[3][5] The regioselectivity in the case of this compound is determined almost exclusively at the initial, rate-determining step of the palladium cycle: oxidative addition .
-
The Palladium Cycle: The active Pd(0) catalyst initiates the reaction by inserting into the carbon-halogen bond of the quinoline.
-
The Decisive Step: The rate of oxidative addition for different halogens follows the general trend: I > Br > Cl > F . This is a direct consequence of the C-X bond dissociation energy; the C-I bond is significantly weaker (approx. 272 kJ/mol) than the C-Br bond (approx. 338 kJ/mol).
-
Outcome: The Pd(0) species will preferentially and much more rapidly insert into the C2-I bond, forming the key organopalladium(II) intermediate. The C7-Br bond remains largely unreacted under controlled conditions. For di-substituted compounds with different halides, the acetylene predictably adds to the site with the more reactive substituent.[3]
While this inherent reactivity difference provides a strong basis for selectivity, it is crucial to understand that reaction conditions can influence the outcome. For instance, in some systems, the choice of palladium ligand can even reverse the expected selectivity.[6] However, for achieving C2-alkynylation of this compound, standard conditions utilizing catalysts like Pd(PPh₃)₄ reliably favor the C-I bond activation.
Experimental Workflow Overview
The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product characterization.
Caption: High-level workflow for the regioselective Sonogashira coupling.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(phenylethynyl)-7-bromoquinoline as a representative example. It can be adapted for various terminal alkynes.
4.1. Materials and Equipment
-
Substrate: this compound
-
Alkyne: Phenylacetylene
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer and hotplate, nitrogen or argon gas line, syringes, TLC plates (silica gel 60 F₂₅₄), standard glassware for workup and column chromatography.
4.2. Step-by-Step Procedure
Safety First: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
-
Inert Atmosphere Setup: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 333 mg, 1.0 mmol).
-
Seal and Purge: Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the following reagents sequentially via syringe or as solids under a nitrogen blanket:
-
Anhydrous, degassed THF (10 mL)
-
Triethylamine (3.0 eq, e.g., 0.42 mL, 3.0 mmol)
-
Phenylacetylene (1.2 eq, e.g., 0.13 mL, 1.2 mmol)
-
Copper(I) iodide (0.05 eq, e.g., 9.5 mg, 0.05 mmol)
-
Pd(PPh₃)₄ (0.03 eq, e.g., 34.7 mg, 0.03 mmol)
-
-
Reaction Execution: Stir the resulting mixture at room temperature. The reaction is typically complete within 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material (this compound) and the appearance of a new, less polar spot indicates product formation.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 15 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate, to isolate the desired product, 2-(phenylethynyl)-7-bromoquinoline.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Self-Validation: The key to confirming regioselectivity is ¹H NMR. The proton coupling patterns in the quinoline aromatic region will be distinct for the C2-coupled product versus the C7-coupled product. The absence of signals corresponding to the C7-alkynylated isomer validates the high regioselectivity of the protocol.
-
Representative Data and Considerations
The following table summarizes expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes under the optimized conditions described above.
| Entry | Alkyne Partner (R in R-C≡CH) | Catalyst System | Base / Solvent | Time (h) | Typical Yield (%) |
| 1 | Phenyl | Pd(PPh₃)₄ / CuI | TEA / THF | 2-4 | 85-95 |
| 2 | 4-Methoxyphenyl | Pd(PPh₃)₄ / CuI | TEA / THF | 2-4 | 88-96 |
| 3 | Trimethylsilyl | Pd(PPh₃)₄ / CuI | DIPA / THF | 3-5 | 80-90 |
| 4 | 1-Hexynyl (n-Butyl) | Pd(PPh₃)₂Cl₂ / CuI | TEA / DMF | 4-6 | 75-85 |
Key Causality Insights:
-
Choice of Base: Triethylamine (TEA) and Diisopropylamine (DIPA) are common choices. They act not only as a base to deprotonate the terminal alkyne but also as a ligand for the copper co-catalyst, facilitating the formation of the copper(I) acetylide intermediate.[7]
-
Copper-Free Variants: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free methods have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[2][8] However, for this specific transformation, the copper-catalyzed protocol is highly reliable and efficient.
-
Catalyst Loading: Catalyst loading is typically kept low (1-5 mol%) to minimize cost and residual palladium in the final product, a critical consideration in pharmaceutical synthesis.
Conclusion
The regioselective Sonogashira coupling of this compound is a robust and highly predictable transformation that provides access to versatile 2-alkynyl-7-bromoquinoline intermediates. By understanding the fundamental mechanistic principle of preferential oxidative addition into the weaker C-I bond, researchers can confidently execute this reaction. The detailed protocol provided herein serves as a validated starting point for the synthesis of a wide array of derivatives, enabling the rapid exploration of chemical space in the pursuit of novel therapeutics.
References
- Regioselective Synthesis of Chromones via Cyclocarbonyl
- Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction.PubMed.
- The mechanism suggested for the Sonogashira cross-coupling reaction.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.Royal Society of Chemistry.
- Copper-free Sonogashira cross-coupling reactions: an overview.RSC Publishing.
- Sonogashira cross-coupling reaction.YouTube.
- Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.RSC Publishing.
- Sonogashira Coupling.Organic Chemistry Portal.
- Sonogashira Coupling.Chemistry LibreTexts.
- Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines.Organic Letters.
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
- Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal c
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.Organic Chemistry Frontiers (RSC Publishing).
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.Organic Chemistry Portal.
- Sonogashira coupling.Wikipedia.
Sources
- 1. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Preventing debromination side reactions in 7-Bromo-2-iodoquinoline synthesis
Technical Support Center: Synthesis of 7-Bromo-2-iodoquinoline Topic: Prevention of Debromination & Regioselective Halogenation
Executive Summary
The synthesis of This compound presents a classic chemoselectivity paradox in heterocyclic chemistry. You must install a reactive iodide at the C2 position without compromising the labile bromide at the C7 position.[1]
The most frequent failure mode reported by our users is debromination (hydrodebromination), yielding 2-iodoquinoline or complex mixtures of 7-lithio-derived byproducts.[1] This usually stems from a misunderstanding of kinetic vs. thermodynamic control during metalation or the use of non-selective halogen exchange conditions.[1]
This guide details three validated protocols, ranked by chemoselectivity, to ensure the 7-bromo substituent remains intact.
Module 1: The "Lithiation Trap" (Direct C-H Activation)
Primary Failure Mode: Lithium-Halogen Exchange at C7.[1]
The Problem: Many researchers attempt to lithiate 7-bromoquinoline directly using n-Butyllithium (n-BuLi) .[1] This is a critical error.
-
Mechanism of Failure: The rate of Lithium-Halogen exchange (Li-Br) at the C7 position is orders of magnitude faster than the C-H deprotonation at C2, even at -78°C.[1] This results in the formation of 7-lithioquinoline, which upon quenching yields quinoline (debromination) or 7-iodoquinoline (wrong regioisomer).[1]
The Solution: The "Base, Not Nucleophile" Protocol You must use a non-nucleophilic, sterically hindered amide base (LDA or LiTMP) to enforce deprotonation over exchange.[1]
Optimized Protocol (Cottet-Schlosser Method)
Reference: Eur. J. Org.[2] Chem. 2003, 1559–1568.[1]
| Parameter | Specification | Reason |
| Substrate | 7-Bromoquinoline | Starting material.[1][3][4][5] |
| Reagent | LDA (Lithium Diisopropylamide) | Steric bulk prevents attack at Br; pKa matches C2-H. |
| Solvent | Anhydrous THF | Essential for aggregate stability. |
| Temperature | -78°C (Strict) | Prevents "Halogen Dance" (migration of Li to C7). |
| Quench | Iodine ( | Electrophilic source. |
Step-by-Step:
-
In-Situ LDA Formation: Charge a flame-dried flask with diisopropylamine (1.1 equiv) and THF. Cool to -20°C. Add n-BuLi (1.1 equiv) dropwise.[1] Stir 15 min.
-
Cryogenic Cooling: Cool the LDA solution to -78°C .
-
Substrate Addition: Add 7-Bromoquinoline (1.0 equiv) in THF dropwise over 20 mins. The solution will turn deep red/brown (formation of 2-lithio species).
-
Critical Checkpoint: Do not allow temp to rise above -70°C.[1]
-
-
Trapping: After 30 min at -78°C, add a solution of
(1.2 equiv) in THF. -
Workup: Quench with sat.
to remove excess iodine.[1]
Module 2: The Modified Finkelstein (Halogen Exchange)
Best for: Scalability and Safety.[1]
The Problem: Standard Finkelstein conditions (NaI/Acetone) are ineffective for 2-chloroquinolines. Forcing conditions (high temp, DMF) often lead to inseparable mixtures.[1]
The Solution: Acid-Mediated Activation Using Acetyl Chloride generates anhydrous HI in situ, or activates the quinoline nitrogen, making the C2-Cl bond significantly more labile to nucleophilic attack by iodide.[1]
Protocol: The AcCl/NaI System
| Component | Qty/Condition | Function |
| Precursor | 7-Bromo-2-chloroquinoline | Stable precursor (commercially available).[1] |
| Reagent A | Sodium Iodide (NaI) | 5.0 - 10.0 equiv (Excess drives equilibrium). |
| Reagent B | Acetyl Chloride (AcCl) | 0.5 - 1.0 equiv (Catalytic/Stoichiometric activator).[1] |
| Solvent | Acetonitrile (MeCN) | Polar aprotic, supports ionic mechanism.[1] |
| Temp | Reflux (80-82°C) | Required for kinetics.[1] |
Mechanism Note: The AcCl reacts with NaI to form transient acetyl iodide and/or activates the quinoline N, making the C2 position highly electrophilic.[1] The 7-Br bond is sp2-hybridized and electronically deactivated, remaining inert to these conditions.[1]
Module 3: Non-Aqueous Sandmeyer
Best for: Converting Amines without Radical Debromination.[1]
The Problem: Classic aqueous Sandmeyer (NaNO2/HCl) generates harsh acidic environments and radical intermediates that can lead to hydrodehalogenation (loss of Br) via hydrogen abstraction from the solvent.
The Solution: Doyle-Type Diazotization Use an organic nitrite and an anhydrous halogen source.[1]
Protocol:
-
Dissolve: 7-Bromoquinolin-2-amine in Diiodomethane (
) or MeCN. -
Reagent: Add iso-Amyl Nitrite or t-Butyl Nitrite (1.5 equiv).[1]
-
Additive: Add CuI (0.5 equiv) or
to promote the radical-polar crossover mechanism. -
Heat: 60°C for 2 hours.
-
Result: High fidelity conversion to this compound with minimal reduction byproducts.
Visualizing the Selectivity Pathways
The following diagram illustrates the kinetic decision points where debromination occurs versus the desired pathway.
Caption: Kinetic bifurcation in the lithiation of 7-bromoquinoline. Using n-BuLi favors the parasitic Li-Br exchange (Red Path), while LDA enforces the desired C2-deprotonation (Green Path).[1]
Troubleshooting & FAQs
Q1: I see a peak at M-80 (Mass-80) in my LCMS. What happened? A: You have lost the Bromine atom (Mass ~79/81). This confirms debromination .[1]
-
If using Method 1 (Lithiation): Your temp exceeded -78°C or you used n-BuLi directly. Switch to LDA/LiTMP and check your thermometer calibration.[1]
-
If using Method 2 (Finkelstein): Check your solvent.[1][4][6] If you used DMF with prolonged heating, trace amines or formates can act as reducing agents.[1] Switch to MeCN/AcCl.
Q2: Can I use Palladium (Buchwald/Suzuki) to install the Iodine? A: Not recommended. Pd(0) inserts oxidatively into C-Br bonds (especially electron-deficient ones like in quinoline) very easily.[1] Attempting a halogen exchange with Pd catalysis will likely scramble the 7-Br or lead to polymerization.[1] Stick to the acid-mediated or lithiation routes.[1]
Q3: Why not start with 2,7-dibromoquinoline?
A: You can, but C2-Br is less reactive than C2-I.[1] If you need the Iodo group for a specific subsequent coupling (e.g., selective Sonogashira at C2 over C7), the synthesis of the mixed halogen species is justified.[1] If you start with 2,7-dibromo, you can try the Finkelstein (Method 2) to selectively swap C2-Br for C2-I, as C2 is more activated towards nucleophilic aromatic substitution (
References
-
Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M. (2003).[1] Isomers of the Bromo- and Chloroquinoline Series: Chemical Genealogy and Spectroscopic Fingerprints. European Journal of Organic Chemistry, 2003(8), 1559–1568.[1]
-
ChemicalBook. (2025). Synthesis of 7-Bromo-2-chloroquinoline and derivatives.
-
Gros, P., & Fort, Y. (2002).[1] Lithium–halogen exchange-mediated functionalization of 2-bromo- and 2,x-dibromopyridines. Journal of the Chemical Society, Perkin Transactions 1. (Contextual reference for Li-Hal exchange selectivity).
-
Wolf, C., et al. (2016).[1] Reinvestigation of bromination of 8-substituted quinolines. ACG Publications.[1]
Sources
- 1. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 2. Quinoline, 8-bromo-2-chloro-3-iodo- synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acgpubs.org [acgpubs.org]
Technical Support Guide: Solubility Optimization for 7-Bromo-2-iodoquinoline
Quick Troubleshooting: "My Compound Won't Dissolve"
Status: Urgent / Active Experiment
If you are currently facing precipitation or non-dissolution, consult this rapid triage table before proceeding to the detailed protocols.
| Symptom | Environment | Immediate Corrective Action | Mechanism |
| Cloudiness/Precipitate | Aqueous Buffer (PBS/Media) | Stop. Add surfactant (Tween-20 0.1% or PEG400 5%) or increase DMSO concentration to 1-5%.[1] | Hydrophobic aggregation.[1] The compound is crashing out due to high lipophilicity.[1][2] |
| Undissolved Solid | Pure DMSO/DMF (Stock Prep) | Sonicate at 40°C for 10 mins. If stubborn, vortex intermittently.[1][2] | High lattice energy requires thermal/kinetic input to break crystal packing.[1] |
| Crystallization | Reaction Mixture (Cooling) | Re-heat to reaction temp.[1] Add a co-solvent (e.g., Toluene or THF) if using pure alcohol. | Supersaturation. The compound is less soluble in cold polar protic solvents.[1] |
| Oiling Out | Suzuki Coupling (Dioxane/H₂O) | Increase the organic ratio (e.g., from 3:1 to 5:1 Dioxane:Water).[3] | Phase separation. The compound is too lipophilic for the current aqueous fraction.[1] |
Technical Deep Dive: The Physicochemical Barrier
To solve the solubility of 7-Bromo-2-iodoquinoline , one must understand why it resists solvation.
Molecular Architecture & Solubility Physics
The quinoline core is a planar, aromatic bicycle.[2] The addition of two heavy halogens (Bromine at C7, Iodine at C2) significantly alters its physicochemical profile compared to the parent quinoline.
-
High Lattice Energy: The heavy halogen atoms increase the molecular weight and polarizability, leading to strong
stacking and Van der Waals interactions in the solid state.[2] This results in a high energy barrier to break the crystal lattice (Heat of Fusion). -
Lipophilicity (LogP): While unsubstituted quinoline has a LogP of ~2.0, the addition of Br and I shifts the estimated LogP to >3.[2]5. This makes the compound "grease-like" in terms of water affinity—it is hydrophobic .[1]
-
Weak Basicity: The iodine atom at the C2 position (adjacent to the nitrogen) creates steric hindrance and an inductive electron-withdrawing effect, reducing the basicity of the quinoline nitrogen. Consequently, it does not protonate easily at neutral pH to form soluble salts.[1][2]
Solvent Compatibility Matrix[1][2]
-
Excellent: DMSO, DMF, DMAc (Polar Aprotic).[2][4] These solvents disrupt the lattice via dipole-dipole interactions without relying on hydrogen bonding.[1]
-
Good (with heat): Toluene, THF, Dioxane, Chloroform.[2]
-
Poor: Ethanol, Methanol (unless heated).
-
Insoluble: Water, PBS, TRIS buffers (without additives).[2]
Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Concentration Stock Solutions (20–50 mM)
For chemical synthesis or high-throughput screening storage.
Reagents: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1] Equipment: Ultrasonic bath (heated), Vortex mixer.
-
Weighing: Weigh the target mass of this compound into a glass vial (avoid plastic if using DMF/DMAc long-term).
-
Solvent Addition: Add 80% of the calculated volume of DMSO.
-
Why? Adding the full volume immediately can "trap" air bubbles or create a supersaturated layer that slows bulk dissolution.[1]
-
-
Kinetic Input:
-
Vortex vigorously for 30 seconds.
-
Sonicate at 40–45°C for 10–15 minutes. The solution should turn from a suspension to a clear, amber/yellow liquid.[2]
-
-
Final Adjustment: Add the remaining 20% of solvent to reach the target concentration. Invert to mix.
-
QC Check: Inspect for "schlieren" lines (wavy optical distortions) which indicate incomplete mixing.
Protocol B: Solubilization in Aqueous Media for Biological Assays
For IC50 determination or cell-based assays where DMSO must be <1%.[1]
Challenge: Preventing "Crash-out" upon dilution into media.
-
Pre-dilution (Intermediate Step): Dilute the DMSO stock (e.g., 10 mM) into a co-solvent intermediate like PEG-400 or Propylene Glycol (1:1 ratio) before adding to the aqueous buffer.
-
Surfactant Stabilization: Ensure the assay buffer contains 0.05%–0.1% Tween-20 or Triton X-100.[1]
-
Sequential Addition: Add the compound solution to the buffer dropwise while vortexing the buffer. Never add buffer to the compound concentrate.[1]
Protocol C: Reaction Solvent Systems (Suzuki/Sonogashira Couplings)
For synthetic chemists.
Recommended System: 1,4-Dioxane / Water (4:1) or Toluene / Ethanol / Water (4:1:1).[1]
-
Degassing: Sparge solvents with Argon/Nitrogen before adding the catalyst.[1]
-
Temperature: This compound often requires 60–80°C to remain soluble during the reaction cycle.[1]
-
Base Choice: Use inorganic bases (K₂CO₃, Cs₂CO₃) which are soluble in the aqueous phase.[1] If the quinoline precipitates, switch to an organic base (TEA, DIPEA) in a single-phase organic solvent (DMF).
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for selecting the correct solvent system based on your application.
Figure 1: Decision matrix for solvent selection based on experimental intent. Green paths indicate optimal biological workflows; Red paths indicate synthetic chemical workflows.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol as a primary solvent? A: Generally, no.[2] While ethanol is polar, this compound has poor solubility in pure alcohols at room temperature due to its lipophilicity.[1][2] Ethanol is best used as a co-solvent (e.g., 10-20%) in combination with Toluene or DCM.[1]
Q: My stock solution in DMSO froze at 4°C. Is the compound degraded? A: No. Pure DMSO freezes at 19°C. The solid you see is frozen solvent, not necessarily precipitated compound.[2] Thaw it completely at room temperature or 37°C and vortex. If the solution clears, the compound is stable.[2]
Q: Why does the iodine atom at position 2 matter for solubility? A: The C2 position is adjacent to the quinoline nitrogen. The large iodine atom provides steric bulk that hinders solvation of the nitrogen lone pair, reducing the effectiveness of protic solvents (like water/alcohols) that rely on hydrogen bonding with that nitrogen [1, 2].[2]
Q: Can I use acid to dissolve it in water? A: Acidifying (pH < 4) can protonate the nitrogen, forming a salt (Quinolinium cation) which is water-soluble. However, this changes the electronic nature of the molecule.[2] If your reaction or assay tolerates acidic conditions, using 0.1 M HCl or Acetic Acid is a viable strategy.[1][2]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 521259, 7-Bromoquinoline. Retrieved from [Link]
-
Molecules. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. (Contextual reference for solubility of heavy halide systems in polar aprotic solvents). Retrieved from [Link][7][8]
-
Organic Chemistry Portal. (2024).[1] Suzuki Coupling - Reaction Conditions and Solvents. Retrieved from [Link]
Sources
- 1. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 7-Bromo-2-iodoquinoline derivatives by column chromatography
Module 1: Diagnostic & Method Development
User Query: I am trying to purify 7-bromo-2-iodoquinoline, but I see streaking on my TLC plates, and I cannot separate the product from the starting material (7-bromo-2-chloroquinoline). What is happening?
The Root Cause Analysis
Your purification challenges stem from two distinct molecular properties inherent to the 2-haloquinoline scaffold:
-
Lewis Basicity (The Streaking Issue): The nitrogen atom in the quinoline ring (position 1) is a weak Lewis base. Commercial silica gel is slightly acidic (pH ~5-6) due to surface silanol groups (
). The basic nitrogen interacts with these acidic protons, causing "tailing" or "streaking" rather than a tight band. -
Halogen Isosterism (The Separation Issue): The starting material (2-chloro) and the product (2-iodo) differ only by the halogen atom. Their lipophilicity is extremely similar, resulting in
values often .
Diagnostic Protocol: The "Neutralized" TLC Test
Before running a column, you must validate your solvent system on a neutralized plate.
-
Prepare Mobile Phase: 5% Ethyl Acetate in Hexane (Standard starting point).
-
The "TEA" Spike: Add 1% Triethylamine (TEA) to the mobile phase.
-
Run TLC: Spot both crude reaction mixture and pure starting material.
-
Observation: If spots tighten up and tailing disappears, the interaction was silanol-based.
-
Visualization: Use UV (254 nm). Note: Iodo-quinolines can quench fluorescence strongly; they may appear as dark purple/black spots under UV, whereas impurities might differ in intensity.
-
Module 2: The Separation System (SOP)
User Query: What is the exact protocol for packing the column to prevent decomposition and ensure separation?
Standard Operating Procedure: Neutralized Silica Chromatography
Safety Warning: 2-Iodoquinolines contain a labile C-I bond. Avoid prolonged exposure to light and acidic conditions, which can facilitate deiodination or iodine liberation (turning the column purple).
1. Stationary Phase Selection
-
Recommended: Silica Gel 60 (40-63 µm).
-
Alternative (If unstable): Neutral Alumina (Activity Grade III). Note: Alumina has lower resolution power than silica.
2. Column Pre-Treatment (The "TEA Wash")
You cannot simply add TEA to the mobile phase; you must equilibrate the silica first to protect the compound.
-
Pack the Column: Slurry pack silica using 100% Hexanes.
-
Neutralization Flush: Elute the column with 2 column volumes (CV) of Hexane + 1% Triethylamine .
-
Equilibration: Flush with 1 CV of your starting mobile phase (e.g., 2% EtOAc/Hexane + 0.5% TEA).
3. Elution Gradient
Due to the low polarity of this compound, use a shallow gradient.
| Phase | Solvent Composition | Volume (CV) | Purpose |
| Load | Min. vol. DCM or Toluene | N/A | Loading (avoid EtOAc if possible) |
| 1 | 100% Hexane (+0.5% TEA) | 2 | Elute non-polar impurities |
| 2 | 1% EtOAc / 99% Hexane (+0.5% TEA) | 3 | Move product slowly |
| 3 | 2-5% EtOAc / Hexane (+0.5% TEA) | 5-10 | Elute Product |
| 4 | 10% EtOAc / 90% Hexane | 2 | Flush polar byproducts (2-oxo species) |
Module 3: Troubleshooting & FAQs
Q1: My product co-elutes with the 2-chloro starting material. How do I separate them? A: This is the most difficult scenario. The chloro- and iodo- derivatives are nearly identical in polarity.
-
Chromatographic Solution: Switch solvents. If Hexane/EtOAc fails, try Toluene/Hexane (1:1). The pi-pi interactions between toluene and the quinoline ring can sometimes differentiate the halogen electronic effects better than simple aliphatic solvents.
-
Non-Chromatographic Solution (Recommended): If the impurity is >10%, chromatography may fail. Recrystallize the mixture from hot Ethanol or Acetonitrile . The 2-iodo derivative often crystallizes preferentially due to the "heavy atom effect" aiding lattice packing.
Q2: The column turned purple/brown during the run. Is my product ruined?
A: The purple color indicates free Iodine (
-
Cause: Acidic silica (failure to neutralize) or light exposure.
-
Recovery: Collect the fractions immediately. Wash the combined organic phase with 10% Sodium Thiosulfate (
) to reduce the iodine (purple) back to iodide (colorless), then re-purify rapidly.
Q3: Can I use Dichloromethane (DCM) as the primary eluent? A: Use with caution. While solubility is high, DCM is "heavier" and can cause band broadening. More importantly, traces of HCl in DCM (if not stabilized with amylene) can catalyze the decomposition of the iodo-quinoline. Always use fresh, neutralized solvents.
Module 4: Decision Logic & Workflow
Solvent System Decision Tree
Use this logic flow to determine the optimal conditions for your specific crude mixture.
Caption: Decision logic for optimizing purification conditions based on TLC behavior and impurity profile.
Purification Workflow
Caption: End-to-end workflow from synthesis reaction to stable storage.
References
- Preparation of this compound (Synthesis Context) Source:ChemicalBook / Patent Literature (CN102875465A). Describes the Finkelstein-like conversion of chloro-quinolines and the necessity of managing halogen exchange impurities.
-
Triethylamine as a Mobile Phase Additive
- Source:Welch Materials Technical Guide. Explains the mechanism of silanol suppression using TEA to prevent tailing of basic heterocycles like quinolines.
-
URL:[Link]
-
Stability of Halogen
- Source:University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography." Details the protocol for deactivating silica for acid-sensitive compounds.
-
URL:[Link]
-
Separ
- Source:Journal of Heterocyclic Chemistry (General Reference).
-
URL:[Link]
Sources
Technical Support Center: Temperature Control for Selective C2-Iodide Displacement
Welcome to the Technical Support Center for Selective C2-Iodide Displacement. This guide is designed for researchers, chemists, and drug development professionals who are leveraging directing group-assisted, transition-metal-catalyzed C–H activation for the precise installation of iodide at the C2 position of aromatic and heteroaromatic cores. Achieving high regioselectivity in these reactions is paramount, and temperature is one of the most critical levers at your disposal.
This resource provides in-depth, field-proven insights into how temperature dictates the kinetic and thermodynamic pathways of your reaction, ultimately controlling the selectivity and yield of your desired C2-iodinated product. Here, you will find not just protocols, but the causal reasoning behind them, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical for achieving C2-selectivity in iodide displacement reactions?
A1: Temperature is a pivotal parameter because it directly influences the reaction's energy landscape, allowing you to select for either the kinetic or the thermodynamic product. In many directing group-assisted C–H functionalization reactions, multiple C–H bonds are accessible to the metal catalyst.[1] The C2 and other positions (e.g., C3, C4) often have different activation energies for the C–H cleavage step.
-
Kinetic Control (Lower Temperatures): At lower temperatures, reactions are typically under kinetic control. This means the product that forms the fastest will be the major product.[2] The C2-position often has a lower activation energy barrier for C–H metalation due to favorable chelation geometry with the directing group, making it the kinetically favored product. By keeping the temperature low, you trap the reaction at this faster-forming product before it has enough energy to equilibrate to a more stable, but less desired, isomer.
-
Thermodynamic Control (Higher Temperatures): At elevated temperatures, the reaction becomes reversible.[2] With sufficient thermal energy, the initial C–H activation can revert, and the system can explore other reaction pathways. If another iodinated isomer (e.g., C3 or a di-iodinated species) is thermodynamically more stable, it will begin to accumulate over time, eroding your C2-selectivity.[3] High temperatures can also promote undesired side reactions, such as the formation of biphenyl products or di-substituted species.[3]
Q2: I am observing a mixture of C2 and C3-iodinated products. How can I improve C2-selectivity?
A2: The formation of a constitutional isomer mixture is a classic sign that your reaction conditions are not optimized for kinetic control. The C3-product is likely a thermodynamically favored alternative. To enhance C2-selectivity, you must adjust parameters to favor the kinetic pathway:
-
Lower the Reaction Temperature: This is the most direct approach. Systematically decrease the reaction temperature in 5-10 °C increments. Lower temperatures will reduce the available energy for the system to overcome the reverse activation barrier from the C2-palladacycle intermediate, thus preventing equilibration to the more stable C3-isomer.[4]
-
Shorten the Reaction Time: Kinetic products are formed faster. By stopping the reaction earlier, you can isolate the C2-product before significant conversion to the thermodynamic byproduct occurs. Monitor your reaction closely by TLC or LC-MS to determine the optimal time point where the C2-product concentration is maximized and byproduct formation is minimal.
-
Re-evaluate Your Catalyst and Ligand System: While temperature is key, the catalyst and ligand structure fundamentally defines the energy barriers. Some ligands may form a more rigid chelate that inherently favors C2-activation. Investigating different ligands can sometimes provide a more robust kinetic preference for the C2-position, making the reaction less sensitive to temperature fluctuations.[5]
Q3: My reaction is clean at low temperatures, but the conversion is poor. If I increase the temperature to improve the yield, I lose selectivity. What should I do?
A3: This is a common challenge balancing reactivity and selectivity. Here’s a multi-faceted approach:
-
Prolonged Reaction Time at Low Temperature: First, try extending the reaction time significantly at the lower temperature where selectivity is high. C–H activation can be slow, and sometimes patience is all that is required to achieve a satisfactory yield without compromising selectivity.
-
Solvent Optimization: The solvent can influence the stability of transition states. Screening a range of solvents with different polarities and coordinating abilities can sometimes increase the reaction rate at lower temperatures. For instance, additives like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve conversion in some C-H activation reactions without requiring high heat.[6]
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate and allow for completion at a lower temperature. However, this should be done cautiously as it increases cost and can sometimes lead to more side reactions.
-
Use a More Active Iodinating Reagent: The nature of the iodine source is critical. Reagents like N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH) have different reactivities.[7] In some palladium-catalyzed systems, using a combination of I₂ with an oxidant like PhI(OAc)₂ can generate a more potent iodinating species, potentially accelerating the turnover-limiting step at a lower temperature.[8]
Troubleshooting Guide for C2-Iodide Displacement
This guide addresses common issues encountered during selective C2-iodide displacement reactions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Poor C2-Selectivity / Mixture of Isomers | 1. Thermodynamic Control: Reaction temperature is too high, allowing for equilibration to a more stable isomer.[3] 2. Prolonged Reaction Time: The reaction was left for too long, even at a moderate temperature, leading to product isomerization. | 1. Decrease Temperature: Lower the reaction temperature by 10-20 °C to favor the kinetic C2-product.[2] 2. Optimize Reaction Time: Monitor the reaction at regular intervals (e.g., every 1-2 hours) and quench it once the desired C2-product is maximized. |
| Formation of Di-iodinated Product | 1. High Temperature: Elevated temperatures can provide sufficient activation energy to overcome the deactivating effect of the first iodine substituent, leading to a second iodination.[3] 2. Excess Iodinating Reagent: Using a large excess of the iodine source can drive the reaction towards di-substitution. | 1. Lower Reaction Temperature: This is the primary solution to prevent over-functionalization. 2. Reduce Stoichiometry: Decrease the equivalents of the iodinating reagent to 1.0-1.2 equivalents relative to the limiting reagent. |
| Low or No Reaction Conversion | 1. Insufficient Thermal Energy: The temperature is too low to overcome the activation energy for the initial C–H cleavage. 2. Catalyst Deactivation: The palladium catalyst may be decomposing or forming inactive species over time. 3. Poor Reagent Purity: Impurities in solvents or reagents (especially water) can inhibit the catalyst. | 1. Incremental Temperature Increase: Cautiously increase the temperature in 5 °C increments, monitoring selectivity at each step. 2. Solvent/Additive Screening: Test additives like HFIP or different solvents to improve catalyst turnover at lower temperatures.[6][9] 3. Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly before use. Use freshly opened reagents when possible. |
| Formation of Homocoupled (Biphenyl) Byproduct | 1. High Temperature: Can promote reductive elimination pathways that lead to substrate homocoupling.[3] 2. Inefficient Oxidative Turnover: If the Pd(0) species is not efficiently re-oxidized to the active Pd(II) state, it may participate in side reactions. | 1. Lower Reaction Temperature: Reduce thermal energy to disfavor the homocoupling pathway. 2. Optimize Oxidant: Ensure the correct stoichiometry of the oxidant is used. In some cases, switching to a different oxidant (e.g., AgOAc, Cu(OAc)₂) may be beneficial.[6] |
Visualizing Reaction Control: Kinetic vs. Thermodynamic Pathways
The following diagram illustrates how temperature influences the outcome of a C–H iodination reaction where both C2 and C3 positions are accessible.
Caption: Energy diagram showing kinetic vs. thermodynamic control in C-H iodination.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues with selectivity in your C2-iodination experiments.
Caption: A logical workflow for troubleshooting poor C2-iodination selectivity.
Experimental Protocol: Temperature-Controlled C2-Iodination of a 2-Phenylpyridine Derivative
This protocol describes a general procedure for the palladium-catalyzed, directing group-assisted C2-iodination of a 2-phenylpyridine substrate, with an emphasis on temperature control to ensure high regioselectivity.
Materials:
-
2-Phenylpyridine (Substrate, 1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
N-Iodosuccinimide (NIS, 1.1 mmol, 1.1 equiv.)
-
Anhydrous Dichloroethane (DCE, 5 mL)
-
Reaction vessel (e.g., 25 mL Schlenk tube) with a magnetic stir bar
-
Temperature-controlled oil bath or heating mantle with a thermocouple
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-phenylpyridine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and N-Iodosuccinimide (1.1 mmol).
-
Solvent Addition: Add anhydrous dichloroethane (5 mL) via syringe. The solvent should be previously degassed to remove dissolved oxygen.
-
Temperature Control Setup: Place the sealed Schlenk tube into a pre-heated oil bath set to 80 °C . It is crucial to use a thermocouple and a digital controller to maintain a stable temperature (±1 °C), as temperature fluctuations can impact selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 80 °C. Monitor the progress of the reaction by taking small aliquots every 2 hours and analyzing them by TLC or LC-MS. Look for the consumption of the starting material and the formation of the mono-iodinated product. Note any formation of isomeric or di-iodinated byproducts.
-
Quenching the Reaction: Once the starting material is consumed or the ratio of desired product to byproduct begins to decrease (typically within 4-8 hours), remove the reaction vessel from the heat source and allow it to cool to room temperature.
-
Workup:
-
Dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to quench any remaining NIS and iodine.
-
Wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2-iodo-2'-phenylpyridine product.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry can be unequivocally confirmed by techniques such as NOE spectroscopy.
References
-
Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834–4839. [Link]
-
Mondal, P., & Bora, U. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 11(28), 17215-17237. [Link]
-
Ney, J. E., & Wolfe, J. P. (2004). Kinetic and Thermodynamic Control of Regioselectivity in the Pd-Catalyzed Amination of 3-Bromo-2-chloropyridine. The Journal of Organic Chemistry, 69(20), 6884–6887. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
O'Duill, M., & Schoenebeck, F. (2015). Directing group assistance in C–H activation. Science, 347(6219), 236-237. [Link]
-
Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
-
Crabtree, R. H. (2009). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons. [Link]
-
Wu, Y., & Sun, C. L. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5163–5167. [Link]
-
Davies, D. L., & Macgregor, S. A. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society, 141(22), 8713–8723. [Link]
-
Giri, R., Chen, X., & Yu, J. Q. (2005). Palladium-catalyzed asymmetric iodination of unactivated C–H bonds under mild conditions. Angewandte Chemie International Edition, 44(14), 2112-2115. [Link]
-
He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Site-selective C–H bond functionalization with a removable directing group. Chemical Society Reviews, 45(11), 3049-3060. [Link]
-
Knochel, P. (Ed.). (2014). Modern Arylation Methods. John Wiley & Sons. [Link]
-
CORDIS. (2016). Optimizing Selectivity in C-H Functionalization Through Computational Design. European Commission. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution. ACS Catalysis, 5(5), 2843–2846. [Link]
-
Ma, W., & Ackermann, L. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Organic & Biomolecular Chemistry, 16(44), 8483-8503. [Link]
-
He, J., Li, S., Deng, Y., & Fu, H. (2016). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. Accounts of Chemical Research, 49(6), 1056–1067. [Link]
-
Le, D. N., & Daugulis, O. (2014). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. ACS Catalysis, 4(6), 1877–1880. [Link]
-
Save My Exams. (n.d.). Halogen displacement reactions. IGCSE Chemistry. Retrieved January 16, 2026, from [Link]
-
Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Pd(II)-Catalyzed Cross-Coupling of C(sp2)–H Bonds and C(sp3)–H Bonds: A New Strategy for C–C Bond Formation. Journal of the American Chemical Society, 132(48), 17260–17263. [Link]
-
Shi, B. F., Maugel, N., Zhang, Y. H., & Yu, J. Q. (2008). Site-selective functionalization of remote aliphatic C–H bonds via C–H metallation. Angewandte Chemie International Edition, 47(26), 4882-4886. [Link]
-
Pérez-Temprano, M. H., Racowski, J. M., & Sanford, M. S. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(30), 9579–9583. [Link]
-
Thirunavukkarasu, K., & Daugulis, O. (2016). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. The Journal of Organic Chemistry, 81(2), 793–800. [Link]
-
Kendriya Vidyalaya Sangathan. (n.d.). Student Support Material Class-X Science. [Link]
-
Prakash, O., Sharma, P., & Kumar, A. (2001). Novel regioselective iodination of estradiol, estriol, and estrone using iodine–copper(II) acetate. Journal of the Chemical Society, Perkin Transactions 1, (23), 3145-3146. [Link]
-
Li, G. X., Wan, Y. K., & Zhang, X. W. (2022). Formal C-H/C-I Metathesis: Site-Selective C-H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. Organic Letters, 24(24), 4443–4447. [Link]
-
Gandeepan, P., & Cheng, C. H. (2016). The palladium(ii)-catalyzed regioselective ortho-C–H bromination/iodination of arylacetamides with in situ generated imidic acid as the directing group: mechanistic exploration. Organic & Biomolecular Chemistry, 14(1), 247-255. [Link]
-
Wikipedia. (n.d.). Sulfuric acid. Retrieved January 16, 2026, from [Link]
-
Kumar, A., & Van der Eycken, E. V. (2020). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers, 7(14), 1857-1881. [Link]
-
OpenChemHub. (2024, January 28). Selected applications of C-H activation [Video]. YouTube. [Link]
Sources
- 1. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 7-Bromo-2-iodoquinoline and 7-Bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid structure and ability to engage in various biological interactions have cemented its status as a privileged core. The strategic functionalization of this core is paramount, and dihalogenated quinolines such as 7-bromo-2-iodoquinoline and 7-bromo-2-chloroquinoline serve as exceptionally versatile platforms for molecular elaboration. The choice between an iodo or a chloro substituent at the 2-position is not arbitrary; it is a critical decision that dictates synthetic strategy, reaction efficiency, and the potential for selective transformations.
This guide provides an in-depth comparison of the reactivity of these two key building blocks. Moving beyond simple statements of reactivity, we will explore the underlying chemical principles, present supporting experimental data from the literature, and provide actionable protocols to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Theoretical Basis: Understanding Halogen Reactivity in Cross-Coupling
The disparate reactivity between the carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-chlorine (C-Cl) bonds is the central theme of this guide. In the context of palladium-catalyzed cross-coupling reactions—the workhorse of modern drug discovery—this reactivity trend is generally accepted to be I > Br > Cl.[1] This hierarchy is primarily governed by two interconnected factors:
-
Bond Dissociation Energy (BDE): The C-I bond is the weakest of the three (approx. 272 kJ/mol), followed by the C-Br bond (approx. 335 kJ/mol), and then the significantly stronger C-Cl bond (approx. 402 kJ/mol). A lower BDE means less energy is required to break the bond.
-
The Rate-Determining Step: In many palladium-catalyzed catalytic cycles, the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond is the rate-determining step.[2] The weaker C-I bond undergoes this insertion much more readily and under milder conditions than the C-Br bond, which in turn is more reactive than the C-Cl bond.
Furthermore, the electronic nature of the quinoline ring itself plays a crucial role. The nitrogen atom is electron-withdrawing, which polarizes the ring system and makes the C2 and C4 positions particularly electron-deficient.[3] This inherent electronic property enhances the susceptibility of these positions to oxidative addition by an electron-rich Pd(0) catalyst, making 2-haloquinolines generally more reactive in cross-coupling reactions than their carbocyclic (e.g., naphthalene) analogs.
Head-to-Head Comparison in Palladium-Catalyzed Cross-Coupling Reactions
We will now examine the practical implications of these principles in three of the most vital C-C and C-N bond-forming reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[4][5] The choice between this compound and 7-bromo-2-chloroquinoline here will have a profound impact on reaction conditions and selectivity.
| Feature | This compound (Predicted) | 7-Bromo-2-chloroquinoline | Reference |
| Reaction Rate | Fast | Slow | [6] |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to >100 °C | [1][6] |
| Yield (at 2-position) | High (>90%) | Moderate to High (often requires optimization) | [6] |
| Selectivity | Excellent for reaction at C2 over C7 | Potential for competing reaction at C7 | [6] |
| Catalyst Loading | Generally lower | May require higher loading or more active catalysts | [4] |
Data for this compound is extrapolated from the high reactivity of the iodo-position in analogous systems. Data for 7-bromo-2-chloroquinoline reflects the general challenge of using aryl chlorides.
The superior performance of the 2-iodo derivative is a direct consequence of the ease of the oxidative addition step. The Pd(0) catalyst inserts into the weak C-I bond far more rapidly than into the robust C-Cl bond. This allows the catalytic cycle to proceed efficiently at lower temperatures, often leading to cleaner reactions and higher yields.
The following protocol is a representative procedure adapted from literature methods for haloquinolines.[6][7]
Materials:
-
7-Bromo-2-haloquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried reaction vessel, add the 7-bromo-2-haloquinoline, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring.
-
For This compound , start at 80 °C and monitor for completion (typically 1-4 hours).
-
For 7-bromo-2-chloroquinoline , a higher temperature (e.g., 100 °C) and longer reaction time (6-24 hours) will likely be necessary. More advanced catalyst systems (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) may be required for optimal results.[8]
-
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for installing alkynes, which are versatile functional groups for further elaboration in drug candidates.[9] The reactivity difference between the C-I and C-Cl bonds is particularly pronounced in this transformation.
| Feature | This compound | 7-Bromo-2-chloroquinoline | Reference |
| Reaction Rate | Very Fast | Very Slow / Often Unreactive | [9][10] |
| Typical Temperature | Room Temperature to 50 °C | High temperatures (>100 °C), often with poor conversion | [9] |
| Yield (at 2-position) | Generally Excellent | Poor to Moderate (if successful) | [10] |
| Catalyst System | Standard Pd/Cu catalysts are effective | Requires highly active catalyst systems; often fails | [8] |
The Sonogashira coupling follows a dual catalytic cycle involving both palladium and copper. The oxidative addition to the Pd(0) center remains the critical initiating step, making the C-I bond overwhelmingly more reactive. While advanced ligands and conditions have been developed for the Sonogashira coupling of some aryl chlorides, they are often substrate-specific and less reliable than the coupling of aryl iodides and bromides. For a substrate like 7-bromo-2-chloroquinoline, achieving selective coupling at the C2-Cl position in the presence of the more reactive C7-Br bond would be exceptionally challenging.
This protocol is a generalized procedure for the coupling of an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (degassed)
Procedure:
-
Dissolve this compound in degassed TEA or DIPA in a Schlenk flask under an inert atmosphere.
-
Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Stir the reaction mixture at room temperature. The high reactivity of the C-I bond often allows this reaction to proceed without heating. Monitor progress by TLC or LC-MS (typically complete within 1-6 hours).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is fundamental to drug design, and the Buchwald-Hartwig amination has revolutionized this process.[5] Here, the reactivity trend can be less straightforward and highly dependent on the catalyst system and the specific electronic environment of the substrate.
For Buchwald-Hartwig aminations, while the C-I bond is generally more reactive, the C-Cl bond at the electron-deficient 2-position of a quinoline is significantly activated. This can lead to selective reactions that might seem counterintuitive based on BDE alone. A key study demonstrated the selective amination of 6-bromo-2-chloroquinoline, where the reaction occurs preferentially at the 2-chloro position.
| Feature | This compound | 7-Bromo-2-chloroquinoline | Reference |
| Reactivity at C2 | Highly reactive | Reactive (activated position) | [11] |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 110 °C | [12] |
| Selectivity | High reactivity may lead to challenges in selectivity over the C7-Br bond without careful condition control. | Can be highly selective for C2 over C7-Br, depending on the catalyst system. | [11] |
| Key Consideration | The C-I bond is broadly the most reactive site. | The C2-Cl bond is activated, allowing for selective amination even in the presence of a C-Br bond elsewhere. | [11] |
The Buchwald-Hartwig catalytic cycle also begins with oxidative addition.[11] While the C-I bond of this compound will react fastest, the C-Cl bond at the 2-position of 7-bromo-2-chloroquinoline is on an electron-poor pyridine ring, making it an "activated heteroaryl chloride". With the right choice of palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., Xantphos), the oxidative addition into this activated C-Cl bond can be favored kinetically or thermodynamically over the less-activated C-Br bond on the benzene portion of the quinoline. This allows for remarkable selectivity.
This protocol is adapted from literature procedures for the amination of 2-chloroquinolines.[11][12]
Materials:
-
7-Bromo-2-chloroquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Xantphos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or 1,4-Dioxane (degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried reaction vessel.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in the reaction solvent to pre-form the catalyst.
-
Add the 7-bromo-2-chloroquinoline and the amine to the reaction vessel.
-
Add the pre-formed catalyst solution to the reaction vessel.
-
Seal the vessel and heat to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
After cooling, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Beyond palladium catalysis, the inherent electronic properties of the quinoline ring also permit reactivity via Nucleophilic Aromatic Substitution (SNAr). This reaction does not require a metal catalyst but is contingent on two factors: (1) the presence of a good leaving group and (2) an electron-deficient aromatic ring.[13]
The 2-position of the quinoline ring is highly activated towards SNAr due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate (a Meisenheimer complex). In a direct comparison, both the C-I and C-Cl bonds are at this activated position. The primary determinant of reactivity then becomes the leaving group ability, where iodide is a better leaving group than chloride. However, the strength of the C-X bond also plays a role in the second, often rate-determining step of the SNAr mechanism (expulsion of the leaving group). For practical purposes, both 2-iodo and 2-chloroquinolines are viable substrates for SNAr, though the 2-chloro derivatives are often used due to their greater availability and stability. The reaction of 2-chloroquinolines with nucleophiles like alkoxides or amines often requires elevated temperatures to proceed at a reasonable rate.[9]
Summary and Strategic Recommendations
The choice between this compound and 7-bromo-2-chloroquinoline is a strategic one, dictated by the desired synthetic outcome.
-
This compound is the substrate of choice for maximum reactivity at the 2-position . It will reliably undergo Suzuki and Sonogashira couplings under mild conditions, allowing for the selective functionalization of the C2 position while leaving the C7-bromo position intact for subsequent, more forcing cross-coupling reactions.
-
7-Bromo-2-chloroquinoline offers a more nuanced reactivity profile. While the C2-Cl bond is significantly less reactive than a C-I bond in Suzuki and Sonogashira couplings, its activated nature makes it a viable handle for selective Buchwald-Hartwig amination and nucleophilic aromatic substitution , often in preference to the C7-Br bond. This allows for a synthetic sequence that is orthogonal to that offered by the iodo-analogue.
By understanding the fundamental principles of halogen reactivity and the specific electronic nature of the quinoline scaffold, researchers can harness the distinct properties of these two building blocks to design elegant and efficient synthetic routes toward complex molecular targets.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206–214. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]
-
Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station International Edition. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. SlideShare. [Link]
-
PubChem. (n.d.). 7-Bromo-2-chloroquinoline. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
YouTube. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
YouTube. (2020). Reactivity of Quinoline. BT S CHem. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. uop.edu.pk [uop.edu.pk]
A Comparative Guide to the Synthesis of Dihaloquinolines: Benchmarking 7-Bromo-2-iodoquinoline Yields
Dihaloquinoline scaffolds are foundational building blocks in medicinal chemistry and materials science. Their utility as versatile intermediates stems from the differential reactivity of the halogen substituents, enabling site-selective functionalization through various cross-coupling reactions.[1] This guide provides an in-depth comparison of synthetic methodologies for producing 7-Bromo-2-iodoquinoline alongside other key dihaloquinolines, namely 2-Bromo-7-chloroquinoline and 5,7-Dibromoquinoline. By examining the experimental protocols, reaction mechanisms, and resulting yields, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize synthetic strategies for their specific applications.
Strategic Approaches to Dihaloquinoline Synthesis
The construction of dihaloquinolines can be broadly approached via two strategic pathways:
-
Sequential Halogenation of a Pre-formed Quinoline Core: This is the most common strategy, where a substituted quinoline is synthesized first, followed by the stepwise introduction of halogen atoms. The regioselectivity of these halogenation steps is governed by the electronic nature of the substituents already present on the quinoline ring.
-
Ring Formation from Pre-halogenated Precursors: In this approach, halogenated anilines or other precursors are used in classical quinoline syntheses, such as the Gould-Jacobs or Combes reactions, to build the dihaloquinoline scaffold directly.[2][3]
The choice between these strategies depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reactions. This guide will focus on the sequential halogenation approach, which often provides greater flexibility and control.
A generalized workflow for the synthesis of dihaloquinolines is depicted below, illustrating the key stages from precursor to final product.
Caption: Generalized workflow for dihaloquinoline synthesis.
Experimental Protocols and Mechanistic Insights
The following protocols are derived from established methodologies and provide a practical framework for synthesis. The causality behind experimental choices is explained to ensure reproducibility and facilitate troubleshooting.
Protocol 1: Synthesis of this compound
The synthesis of this compound is best approached through a multi-step sequence involving the formation of a 2-aminoquinoline intermediate, followed by a Sandmeyer reaction. This strategy is necessary because direct iodination at the 2-position is challenging, whereas the Sandmeyer reaction provides a reliable method for introducing iodine via a diazonium salt intermediate.[4][5]
Step 1a: Synthesis of 7-Bromoquinolin-2-amine This step can be achieved via several routes, often starting from a suitably substituted aniline. For the purpose of this guide, we will assume the availability of 7-Bromoquinolin-2-amine as the starting material for the key transformation.
Step 1b: Diazotization and Sandmeyer Iodination The core of this synthesis lies in the conversion of the 2-amino group to a 2-iodo group. The Sandmeyer reaction proceeds via a free radical mechanism initiated by the transfer of an electron from a copper(I) salt to the diazonium salt, although for iodination, copper catalysis is often not required.[4][5]
-
Reaction: 7-Bromoquinolin-2-amine → this compound
-
Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI)
Detailed Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, suspend 7-Bromoquinolin-2-amine (1.0 eq) in a solution of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[6]
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Senior Application Scientist's Note: Maintaining a low temperature (0-5 °C) during diazotization is critical. At higher temperatures, the diazonium salt is prone to decomposition, leading to the formation of phenolic byproducts and significantly reducing the yield.[7] The slow, controlled addition of the nitrite solution prevents localized overheating and unwanted side reactions.
Protocol 2: Synthesis of 2-Bromo-7-chloroquinoline
This compound serves as a valuable intermediate for creating complex heterocyclic structures.[1] Its synthesis typically involves the bromination of a 7-chloroquinoline precursor.
-
Reaction: 7-Chloroquinolin-2(1H)-one → 2-Bromo-7-chloroquinoline
-
Reagents: Phosphorus Oxybromide (POBr₃) or Phosphorus Pentabromide (PBr₅)
Detailed Procedure:
-
Place 7-Chloroquinolin-2(1H)-one (1.0 eq) and phosphorus oxybromide (2.0-3.0 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Heat the mixture to 120-130 °C and maintain it at this temperature for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-7-chloroquinoline.
Senior Application Scientist's Note: This reaction is a nucleophilic substitution on the carbonyl group of the quinolinone tautomer. The use of excess POBr₃ drives the reaction to completion. The workup procedure must be performed cautiously, as the quenching of phosphorus halides with water is highly exothermic.
Protocol 3: Synthesis of 5,7-Dibromoquinoline
The direct bromination of a quinoline core is an effective method for producing dibrominated derivatives. The regioselectivity is dictated by the directing effects of the nitrogen atom and any existing substituents. For an unsubstituted quinoline, bromination typically occurs on the benzene ring.
-
Reaction: Quinoline → 5,7-Dibromoquinoline
-
Reagents: Bromine (Br₂), Sulfuric Acid (H₂SO₄)
Detailed Procedure:
-
In a three-necked flask fitted with a dropping funnel, mechanical stirrer, and thermometer, add concentrated sulfuric acid.
-
Cool the acid in an ice bath and slowly add quinoline (1.0 eq) while stirring.
-
Once the quinoline has dissolved, add elemental bromine (2.2 eq) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 80-90 °C for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until it is basic to litmus paper.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude 5,7-Dibromoquinoline by recrystallization from ethanol. A similar procedure for brominating a substituted quinoline reports a yield of 76%.[8]
Senior Application Scientist's Note: The use of sulfuric acid serves both as a solvent and as a catalyst. It protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the electron-rich positions of the benzene ring (positions 5 and 7).
Comparative Analysis of Yields and Methodologies
The choice of synthetic route is often a trade-off between the number of steps, overall yield, and the cost of reagents. The following table summarizes the key performance indicators for the synthesis of our target dihaloquinolines.
| Dihaloquinoline | Key Reaction Type | Precursor | Typical Yield (%) | Reaction Time (Key Step) | Key Reagents |
| This compound | Sandmeyer Reaction | 7-Bromoquinolin-2-amine | 50-65% (estimated) | 3-5 hours | NaNO₂, HCl, KI |
| 2-Bromo-7-chloroquinoline | Halogenation | 7-Chloroquinolin-2(1H)-one | 70-85% | 2-4 hours | POBr₃ / PBr₅ |
| 5,7-Dibromoquinoline | Electrophilic Bromination | Quinoline | 75-85%[8] | 4-6 hours | Br₂, H₂SO₄ |
This comparison highlights that direct halogenation methods, when regioselectively feasible, generally offer higher yields and simpler procedures than multi-step sequences involving the Sandmeyer reaction. However, the Sandmeyer reaction remains an indispensable tool for introducing functionalities like iodine at positions not accessible through direct electrophilic substitution.[4][5]
The logical relationships between precursors and the target dihaloquinolines are visualized in the diagram below.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
